N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-2-23-12-7-4-8-13-14(12)17-16(24-13)18-15(20)10-5-3-6-11(9-10)19(21)22/h3-9H,2H2,1H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLJFBZASMTCGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the condensation of 2-aminobenzenethiol with ethyl bromoacetate to form the benzothiazole ring. This intermediate is then reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Reduction: N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-aminobenzamide.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide and its analogs:
Key Structural and Functional Insights:
Nitro Position: The 3-nitro substitution contrasts with 3,5-dinitro derivatives (), which may exhibit stronger electron-withdrawing effects but reduced metabolic stability .
The absence of a hydrochloride salt (cf. ) might limit aqueous solubility, necessitating formulation adjustments for in vivo studies .
Synthetic Considerations :
Biological Activity
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This particular compound features a benzothiazole ring fused with a nitrobenzamide group, making it a subject of interest for various scientific research applications. Its unique structure suggests potential interactions with biological targets, leading to therapeutic effects.
Structure and Composition
- Chemical Formula : C12H12N4O3S
- Molecular Weight : 284.31 g/mol
- CAS Number : 312917-10-5
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethoxy-1,3-benzothiazol-2-amine with 3-nitrobenzoyl chloride under basic conditions. Common solvents include dichloromethane or chloroform, with triethylamine used as a base to neutralize hydrochloric acid formed during the reaction.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound is investigated for its potential as an enzyme inhibitor. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
- Anti-inflammatory and Anticancer Properties : The compound has been explored for its anti-inflammatory and anticancer properties, suggesting its utility in therapeutic applications.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity in various assays:
| Study | Target | IC50 (μM) | Effect |
|---|---|---|---|
| Enzyme Inhibition | Acetylcholinesterase (AChE) | 0.62 | Moderate inhibition |
| Enzyme Inhibition | Butyrylcholinesterase (BuChE) | 0.69 | Moderate inhibition |
| Anticancer Activity | Cancer Cell Lines | Varies | Induces apoptosis |
Note: IC50 values represent the concentration required to inhibit 50% of the target activity and are indicative of the compound's potency.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of benzothiazole compounds, including this compound, showed promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Enzyme Inhibition in Neurodegenerative Disorders : Research focused on multitarget-directed ligands highlighted the potential of benzothiazole derivatives in treating Alzheimer's disease by inhibiting key enzymes involved in neurodegeneration .
Comparison with Similar Compounds
This compound can be compared with other similar compounds within the benzothiazole family:
| Compound | Unique Features |
|---|---|
| N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide | Lacks nitro group; primarily studied for antibacterial properties. |
| N-(4-methoxybenzothiazol-2-yl)-4-methoxybenzamide | Exhibits different selectivity and potency due to structural variations. |
This comparison highlights how structural differences can influence biological activity and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via amide coupling between 3-nitrobenzoyl chloride and 2-amino-4-ethoxybenzothiazole. Pyridine is often used as a solvent to neutralize HCl byproducts . Purification involves sequential washing with NaHCO₃ (to remove acidic impurities) and recrystallization from methanol or ethanol to achieve >95% purity. Characterization via ¹H/¹³C NMR and HPLC-MS is critical to confirm structural integrity .
Q. How does the electronic effect of the ethoxy and nitro substituents influence the compound’s reactivity?
- Analysis : The ethoxy group at position 4 of the benzothiazole ring donates electron density via resonance, potentially stabilizing the thiazole ring. In contrast, the meta-nitro group on the benzamide is a strong electron-withdrawing group, enhancing electrophilicity at the amide carbonyl. This duality impacts nucleophilic substitution reactions and binding interactions with biological targets .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H NMR (δ ~8.5–8.7 ppm for nitrobenzamide protons; δ ~1.4 ppm for ethoxy CH₃) and ¹³C NMR (C=O at ~165–170 ppm) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks with isotopic patterns confirming chlorine absence.
- X-ray Crystallography : For unambiguous confirmation, SHELX software (e.g., SHELXL) is used for structure refinement .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?
- Methodology :
- Density Functional Theory (DFT) : B3LYP/6-311G(d) basis sets calculate HOMO-LUMO gaps, revealing charge transfer properties. MEP maps identify nucleophilic/electrophilic regions .
- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450). The nitro group’s orientation may influence binding to heme iron .
Q. What strategies resolve contradictions in reported bioactivity data for benzothiazole derivatives?
- Approach :
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity).
- Structural analogs : Benchmark against N-(4-ethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide (higher lipophilicity) and N-(4-methoxy derivatives) to isolate ethoxy vs. methoxy effects .
- Solubility adjustments : Use DMSO/PEG vehicles to mitigate false negatives from precipitation .
Q. How does the compound’s crystal packing affect its physicochemical stability?
- Analysis : Hirshfeld surface analysis (via CrystalExplorer) identifies dominant intermolecular interactions. For example:
- N–H···O hydrogen bonds between amide and nitro groups stabilize dimers.
- C–H···π interactions from benzothiazole rings contribute to lattice energy .
Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?
- Key Issues :
- Steric effects : Ethoxy vs. bulkier substituents (e.g., morpholine) may block access to hydrophobic enzyme pockets .
- Metabolic stability : Nitro groups are prone to reduction in vivo; compare with sulfonyl or cyano analogs .
- Data normalization : Use relative activity ratios (RAR) against control compounds (e.g., cisplatin for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
